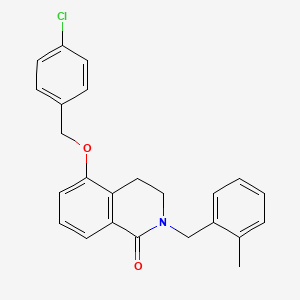
5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The molecule also has benzyl groups attached to it, one of which is chlorinated .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline backbone, followed by the attachment of the benzyl groups. The chlorination would likely be one of the final steps, as it typically requires harsh conditions that might interfere with earlier steps .Molecular Structure Analysis
The isoquinoline backbone of the molecule is a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The benzyl groups are phenyl rings attached to the backbone via a methylene bridge. One of these benzyl groups is chlorinated, meaning it has a chlorine atom attached .Chemical Reactions Analysis
As a complex organic molecule, “5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one” could potentially undergo a variety of chemical reactions. The presence of the benzyl groups and the chlorine atom could make it a candidate for reactions such as substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the chlorinated benzyl group is likely to be somewhat polar, which could influence the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis and Cyclization
Research has shown that compounds similar to "5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one" can be synthesized through photochemical processes. For instance, the photochemical synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines has been demonstrated, highlighting a method for obtaining isoquinoline derivatives through ortho and para photocyclizations (Ikeda et al., 1977).
Radical Cyclization to Aporphines
Another study described the radical cyclization of bromobenzylisoquinolines and benzylisoquinolin-3-ones, leading to the formation of aporphines or novel 5-oxoaporphines. This method offers a new pathway for synthesizing complex isoquinoline alkaloids (Estévez et al., 1994).
Antimicrobial Activity
The synthesis and in vitro antimicrobial activity of certain isoquinoline derivatives have been investigated. A study on 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives revealed potential antimicrobial properties against human pathogenic microorganisms, underscoring the therapeutic potential of isoquinoline compounds (Saravanan et al., 2015).
Antioxidant Properties
The antioxidant properties of isoquinoline derivatives have also been explored. For example, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, a compound related to the queried chemical, has been shown to exhibit excellent electron-donating and antioxidant activities, indicating its potential for various biomedical applications (Kawashima et al., 1979).
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-17-5-2-3-6-19(17)15-26-14-13-21-22(24(26)27)7-4-8-23(21)28-16-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVBWTWVDMFUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


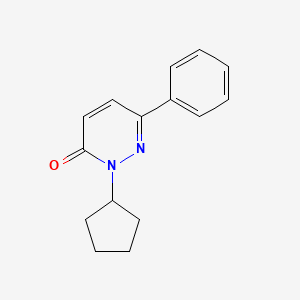
![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2688513.png)
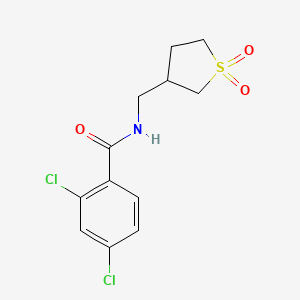
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)

![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)
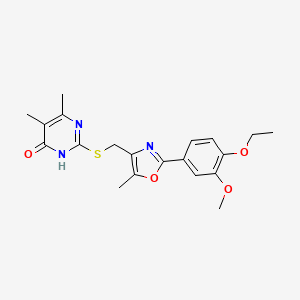
![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)
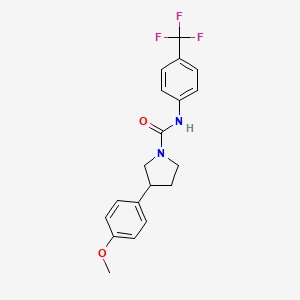
![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2688525.png)